2-fluoro-5-pyridazin-4-ylbenzoic acid
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Overview
Description
2-fluoro-5-pyridazin-4-ylbenzoic acid is a chemical compound with the molecular formula C11H7FN2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a pyridazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-pyridazin-4-ylbenzoic acid typically involves the introduction of the fluorine atom and the pyridazinyl group onto the benzoic acid core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-pyridazin-4-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for coupling reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-fluoro-5-pyridazin-4-ylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-fluoro-5-pyridazin-4-ylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the pyridazinyl group can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-fluorobenzoic acid: Similar structure but lacks the pyridazinyl group.
5-pyridazinylbenzoic acid: Similar structure but lacks the fluorine atom.
2-fluoro-5-iodobenzoic acid: Similar structure but with an iodine atom instead of a pyridazinyl group.
Uniqueness
2-fluoro-5-pyridazin-4-ylbenzoic acid is unique due to the combination of the fluorine atom and the pyridazinyl group. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-5-pyridazin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-10-2-1-7(5-9(10)11(15)16)8-3-4-13-14-6-8/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPPHXLFIBIHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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